molecular formula C29H30N2O7S B12029566 Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 609795-31-5

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12029566
CAS No.: 609795-31-5
M. Wt: 550.6 g/mol
InChI Key: IUIABYFXUCABEB-GYHWCHFESA-N
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Description

The compound Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrrolidine-dione core fused with a thiazole ring. Key structural elements include:

  • A 4-butoxybenzoyl moiety at position 3 of the pyrrolidine-dione.
  • A 3-methoxyphenyl substituent at position 2.
  • A 4-methylthiazole-5-carboxylate group at position 1.

The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as inferred from analogous procedures in and .

Properties

CAS No.

609795-31-5

Molecular Formula

C29H30N2O7S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O7S/c1-5-7-15-38-20-13-11-18(12-14-20)24(32)22-23(19-9-8-10-21(16-19)36-4)31(27(34)25(22)33)29-30-17(3)26(39-29)28(35)37-6-2/h8-14,16,23,32H,5-7,15H2,1-4H3/b24-22-

InChI Key

IUIABYFXUCABEB-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include butoxybenzoyl chloride, methoxyphenyl derivatives, and thiazole carboxylates. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights several analogs of Compound A with variations in substituents, which significantly influence physicochemical and biochemical properties. Below is a systematic comparison:

Substituent Variations and Molecular Properties

Compound ID Substituent at Position 2 (Pyrrolidine) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Compound A (Target) 3-Methoxyphenyl C₃₁H₃₁N₂O₇S ~599.6 (estimated) Methoxy group (electron-donating)
Compound B () 3,4-Dichlorophenyl C₂₈H₂₆Cl₂N₂O₆S 589.5 Chlorine substituents (electron-withdrawing)
Compound C () 4-Fluorophenyl C₂₈H₂₆FN₂O₆S ~561.6 (estimated) Fluorine atom (enhances metabolic stability)
Compound D () 4-Ethoxyphenyl C₂₉H₂₈N₂O₇S ~564.6 (estimated) Ethoxy group (longer alkyl chain)
Compound E () Pyridin-3-yl C₂₉H₂₈N₃O₆S ~570.6 (estimated) Pyridine ring (introduces basicity)
Key Observations:
  • Steric Hindrance : Bulkier substituents like 4-ethoxyphenyl (Compound D ) may reduce binding affinity in sterically sensitive targets compared to smaller groups (e.g., F in Compound C ) .

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